

EMD-503982: A Technical Overview of a Factor Xa Inhibitor

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Compound of Interest		
Compound Name:	EMD-503982	
Cat. No.:	B15578787	Get Quote

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December 17, 2025

Abstract

EMD-503982 is a potent and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological context of **EMD-503982**. While detailed experimental protocols for its synthesis and analysis are not extensively available in public literature, this document consolidates the known information and provides general methodologies applicable to similar compounds. The mechanism of action is detailed through an examination of the coagulation pathway, illustrating the pivotal role of Factor Xa inhibition in anticoagulation therapy.

Chemical Structure and Properties

EMD-503982, with the IUPAC name 6-[3-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]propanoyl]-3H-1,3-benzoxazol-2-one, is a small molecule inhibitor. Its chemical and physical properties are summarized in the table below.

Chemical Structure

Caption: Chemical structure of **EMD-503982**.



Physicochemical Properties

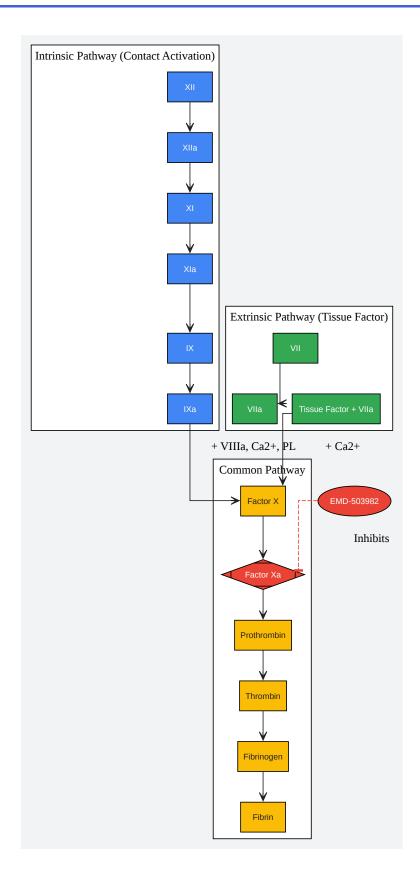
Property	- Value	Source
IUPAC Name	6-[3-[4-[(4-fluorophenyl)methyl]piperidin- 1-yl]propanoyl]-3H-1,3- benzoxazol-2-one	[1]
Molecular Formula	C22H23FN2O3	[1]
Molecular Weight	398.4 g/mol	[1]
CAS Number	178165-43-0	[1]

Mechanism of Action and Signaling Pathway

EMD-503982 is an oral, direct inhibitor of Factor Xa (FXa).[2] FXa is a serine protease that plays a crucial role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade. The inhibition of FXa by **EMD-503982** prevents the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final enzyme in the cascade responsible for converting fibrinogen to fibrin, which forms the mesh of a blood clot. By blocking thrombin generation, **EMD-503982** effectively reduces the formation of thrombi.

Coagulation Cascade and Site of Action





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Caption: The coagulation cascade and the inhibitory action of EMD-503982 on Factor Xa.

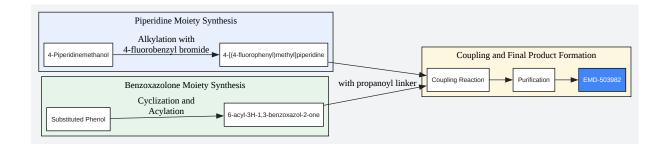


Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and analytical validation of **EMD-503982** are limited. However, based on the chemical structure and general knowledge of similar compounds, the following outlines represent plausible methodologies.

General Synthesis Workflow

The synthesis of **EMD-503982** would likely involve a multi-step process, culminating in the coupling of the piperidine and benzoxazolone moieties via a propanoyl linker.



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Caption: A plausible general workflow for the synthesis of **EMD-503982**.

Note: This represents a generalized synthetic strategy. Actual synthesis would require optimization of reaction conditions, solvents, and catalysts.

Purification

Purification of the final compound would likely be achieved using chromatographic techniques.

 Technique: Flash column chromatography or preparative high-performance liquid chromatography (HPLC).



- Stationary Phase: Silica gel for flash chromatography or a C18 reversed-phase column for preparative HPLC.
- Mobile Phase: A gradient of organic solvents (e.g., ethyl acetate, methanol, or acetonitrile) in a non-polar solvent (e.g., hexane) for normal-phase chromatography, or a gradient of an organic solvent in water (often with an additive like formic acid or trifluoroacetic acid) for reversed-phase HPLC.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification:

A validated reversed-phase HPLC (RP-HPLC) method would be essential for determining the purity and concentration of **EMD-503982**.

- Column: A C18 stationary phase column (e.g., 4.6 mm x 150 mm, 5 μm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV absorbance spectrum of EMD-503982.
- Validation Parameters: According to ICH guidelines, the method would need to be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Mass Spectrometry (MS) for Structural Confirmation:

Technique: Electrospray ionization mass spectrometry (ESI-MS) coupled with HPLC (LC-MS) would be used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:



 Techniques: ¹H NMR and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of EMD-503982, confirming the connectivity of atoms and the presence of functional groups.

Conclusion

EMD-503982 is a specific inhibitor of Factor Xa with potential as an anticoagulant. While its development appears to be limited based on publicly available information, its structure and mechanism of action place it within a significant class of therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and professionals in the field of drug development, offering insights into its chemical nature and biological function. Further research and disclosure of detailed experimental data would be necessary for a complete understanding and potential clinical application of this compound.

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References

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- 2. ahajournals.org [ahajournals.org]
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